molecular formula C7H8N2 B1585805 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine CAS No. 496-13-9

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Cat. No. B1585805
CAS RN: 496-13-9
M. Wt: 120.15 g/mol
InChI Key: HIACNNDCIUUION-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic compound that contains a pyrrole moiety fused to a pyridine nucleus . It has a molecular weight of 120.15 . This compound is important in the field of medicinal chemistry due to its occurrence in various biologically active substances .


Synthesis Analysis

Synthetic protocols for the preparation of 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines have been developed . These compounds contain sulfonamide groups linked to the pyrrole nitrogen atom of the pyrrolo[3,4-c]pyridine cycle by a flexible (CH2)6 aliphatic linker . The synthesis involves various methods such as condensation, reduction, and treatment with different reagents .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine includes a five-membered pyrrole ring fused to a six-membered pyridine ring . The InChI key for this compound is JIEZEWWXWYGFRD-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives include condensation of intermediate methyl 3-(chlorocarbonyl)-isonicotinate with amines, regioselective reduction of 1,3-dioxopyrrolo[3,4-c]pyridines with a tin dust followed by treatment with triethylsilane, and a synthetic sequence consisting of the treatment of methyl isonicotinate with N-bromosuccinimide and the following condensation of the obtained ethyl 3-bromomethylisonicotinate with primary amines .


Physical And Chemical Properties Analysis

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

5. Fibroblast Growth Factor Receptor Inhibitors

  • Results: Among the compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .

6. Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

  • Results: The compounds showed potential as HPK1 inhibitors .

7. Antimalarial Agents

  • Results: Among the library compounds, one compound exhibited potential in vitro antimalarial activity. In vivo evaluation demonstrated significant inhibition in parasite burden in infected mice .

8. Cancer Therapy

  • Results: Among them, one compound exhibited potent FGFR inhibitory activity. In vitro, this compound inhibited cancer cell proliferation and induced apoptosis. Furthermore, it also significantly inhibited the migration and invasion of cancer cells .

Safety And Hazards

The compound is classified under Hazard Classifications Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to handle it with care and follow safety precautions.

Future Directions

The future directions for 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine research could involve the development of new NAMPT inhibitors with improved activity, toxicological profile, and physicochemical properties . The compound’s scaffold is considered attractive for drug discovery research .

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-8-4-7-5-9-3-6(1)7/h1-2,4,9H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIACNNDCIUUION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364032
Record name 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

CAS RN

496-13-9
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

HCl (1.55 g, 8.03 mmol) was suspended in dimethylformamide (30 ml) and treated with triisopropylethylamine (4.21 ml, 24.08 mmol). After stirring for 20 minutes, the mixture was cooled to −15° C. 2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.028 g, 8.03 mmol) was dissolved in 10 ml tetrahydrofuran and added via syringe over 10 minutes. The mixture was allowed to warm to room temperature, and it was stirred for 3 hours and concentrated under a stream of nitrogen to minimal volume. The residue was diluted with cold water to give a turbid mixture which was filtered with water washes to provide the title compound after drying.
Name
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
triisopropylethylamine
Quantity
4.21 mL
Type
reactant
Reaction Step Two
Quantity
2.028 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
PS Dragovich, KW Bair, T Baumeister, YC Ho… - Bioorganic & medicinal …, 2013 - Elsevier
Potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors containing 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas were identified using structure-based design …
Number of citations: 31 www.sciencedirect.com
A Wójcicka, A Redzicka - Pharmaceuticals, 2021 - mdpi.com
Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus. The broad spectrum of pharmacological …
Number of citations: 18 www.mdpi.com
R van der Westhuyzen, S Winks… - Journal of Medicinal …, 2015 - ACS Publications
High-throughput screening of a library of small polar molecules against Mycobacterium tuberculosis led to the identification of a phthalimide-containing ester hit compound (1), which …
Number of citations: 87 pubs.acs.org
M Ikaunieks, F Björkling, E Loza - Chemistry of Heterocyclic Compounds, 2015 - Springer
Synthetic protocols for the preparation of 1-oxo-, 3-oxo-, and 1, 3-dioxopyrrolo [3, 4-c] pyridines which contain sulfonamide groups linked to the pyrrole nitrogen atom of the pyrrolo [3, 4-c…
Number of citations: 6 link.springer.com
YS Kayukov, SV Karpov, AA Grigor'ev… - Chemistry of …, 2017 - Springer
The reaction of 2-acyl(aroyl)-1,1,3,3-tetracyanopropenides with gaseous hydrogen halides was used to obtain 2-amino-3-aroyl(acyl)-6-halopyridine-3,5-dicarbonitriles, which were …
Number of citations: 15 link.springer.com
AA Grigor'ev, SV Karpov, YS Kayukov, IA Gracheva… - Synlett, 2017 - thieme-connect.com
2-Acyl-1,1,3,3-tetracyanopropenides (ATCN) undergo cascade heterocyclization under the action of aliphatic thiols, resulting in the formation of 6-(alkylthio)-4-amino-1-aryl(alkyl)-1-…
Number of citations: 12 www.thieme-connect.com
GN Liu, RH Luo, Y Zhou, XJ Zhang, J Li, LM Yang… - Molecules, 2016 - mdpi.com
The search for new molecular constructs that resemble the critical two-metal binding pharmacophore and the halo-substituted phenyl functionality required for HIV-1 integrase (IN) …
Number of citations: 31 www.mdpi.com
YS Kayukov, AA Grigor'ev, SV Karpov… - Russian Journal of …, 2020 - Springer
Base-catalyzed reaction of 3-aroyl-6-halopyridine-3,5-dicarbonitriles with alcohols involved successive regioselective pyrrole ring fusion at the pyridine [c] side and nucleophilic …
Number of citations: 3 link.springer.com
A SAVİOUR, GA SHALLANGWA… - Turkish Computational …, 2020 - dergipark.org.tr
In this study a QSAR was carried out on a data set of 7-Hydroxy-1,3- dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives to investigate their activities on HIV-1. …
Number of citations: 4 dergipark.org.tr
JN Low, C Garcia, M Melguizo, J Cobo… - … Section C: Crystal …, 2001 - scripts.iucr.org
organic compounds Journal logo STRUCTURAL CHEMISTRY ISSN: 2053-2296 Volume 57| Part 2| February 2001| Pages 222-224 doi:10.1107/S0108270100018163 A unique axially …
Number of citations: 3 scripts.iucr.org

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